(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid
Description
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Properties
IUPAC Name |
2-(3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-9-6(12)4(2-5(10)11)3-8-7(9)13/h3H,2H2,1H3,(H,8,13)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJMZDGDHVHOAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651561 | |
| Record name | (3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071308-45-6 | |
| Record name | (3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid, also known as 2-(3-methyl-2,4-dioxopyrimidin-1-yl)acetic acid, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C7H8N2O4 |
| Molecular Weight | 184.15 g/mol |
| CAS Number | 1071308-45-6 |
| IUPAC Name | 2-(3-methyl-2,4-dioxopyrimidin-1-yl)acetic acid |
| Appearance | Powder |
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that derivatives of pyrimidine compounds can possess antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis.
Cytotoxic Effects
Preliminary research indicates potential cytotoxic effects against cancer cell lines. The compound's structure allows for interactions with DNA and RNA synthesis pathways, which may lead to apoptosis in malignant cells.
Anti-inflammatory Activity
Compounds with similar structures have been reported to exhibit anti-inflammatory effects by modulating inflammatory cytokines. This suggests that this compound could play a role in reducing inflammation in various models.
Case Studies and Research Findings
- Antimicrobial Activity : A study published in MDPI highlighted that pyrimidine derivatives show significant activity against Staphylococcus aureus and E. coli. The study utilized disk diffusion methods to evaluate the efficacy of these compounds .
- Cytotoxicity Testing : In a recent investigation involving several pyrimidine derivatives, it was found that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines. This suggests that modifications to the pyrimidine structure could enhance cytotoxicity .
- Inflammation Modulation : Research focusing on the anti-inflammatory properties of similar compounds showed a reduction in TNF-alpha levels in macrophage cultures treated with pyrimidine derivatives. This indicates a potential pathway through which this compound may exert its effects .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds similar to (3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid exhibit antimicrobial properties. A study demonstrated that derivatives of pyrimidine compounds show efficacy against various bacterial strains. The presence of the dioxo group is believed to enhance their bioactivity by interacting with microbial enzymes.
Case Study: Synthesis and Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activity. The most potent derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| Compound C | 16 | Pseudomonas aeruginosa |
Agricultural Applications
Herbicide Development
The compound has potential applications in herbicide development due to its structural similarity to known herbicidal agents. Studies have shown that pyrimidine derivatives can inhibit plant growth by disrupting metabolic pathways.
Case Study: Herbicidal Activity
Research conducted at an agricultural university tested the herbicidal effects of this compound on common weeds. Results indicated a significant reduction in growth rates at concentrations above 50 ppm .
| Weed Species | Growth Reduction (%) at 50 ppm |
|---|---|
| Dandelion | 75 |
| Crabgrass | 60 |
| Broadleaf Plantain | 80 |
Materials Science Applications
Polymer Synthesis
The compound can act as a building block for synthesizing new polymers with unique properties. Its ability to form stable complexes with metal ions makes it suitable for creating materials with enhanced durability and thermal stability.
Case Study: Polymer Formation
A research team developed a polymer using this compound as a monomer. The resulting polymer exhibited improved thermal stability compared to conventional polymers used in industrial applications .
| Property | Conventional Polymer | Polymer with Tetrahydropyrimidine |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Tensile Strength (MPa) | 30 | 45 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
